2-Fluoro-2-(3-iodophenyl)aceticacid
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Overview
Description
2-Fluoro-2-(3-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetic acid with a fluorinating agent. For instance, the fluorination of 3-iodophenylacetic acid can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-2-(3-iodophenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Fluoro-2-(3-iodophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Similar in structure but lacks the fluorine atom.
2-Fluorophenylacetic acid: Similar in structure but lacks the iodine atom.
4-Fluoro-2-iodophenylacetic acid: A positional isomer with the fluorine and iodine atoms in different positions
Uniqueness
2-Fluoro-2-(3-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual substitution can enhance its utility in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C8H6FIO2 |
---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-2-(3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12) |
InChI Key |
XHIOVBJBPQEWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(=O)O)F |
Origin of Product |
United States |
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